3,3-Difluoro-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
3,3-difluoro-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c1-5(2,3(6)7)4(8)9/h3H,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNWHXXEMGVJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,2-dimethylpropanamide typically involves the introduction of fluorine atoms into a suitable precursor. One common method is the difluoromethylation of 2,2-dimethylpropanamide using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amide group can be oxidized or reduced to form different functional groups.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of new fluorinated derivatives.
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
3,3-Difluoro-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds show improved efficacy.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethylpropanamide is largely dependent on its interaction with biological targets. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, often enhancing its potency and selectivity. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between 3,3-difluoro-2,2-dimethylpropanamide and related compounds:
*Calculated based on molecular formula.
Substituent Effects on Reactivity and Bioactivity
- Fluorination: The 3,3-difluoro group increases electronegativity and lipophilicity, enhancing membrane permeability and metabolic stability compared to non-fluorinated analogs like 3-amino-2,2-dimethylpropanamide .
- Halogenation : The 3-chloro substituent in 3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide introduces reactivity for nucleophilic substitution, making it a versatile intermediate for further functionalization .
- Amino vs. Fluoro Groups: 3-Amino-2,2-dimethylpropanamide participates in hydrogen bonding, improving solubility in polar solvents, whereas fluorinated analogs exhibit greater resistance to enzymatic degradation .
Functional Group Transformations
- Ester-to-Amide Conversion: Methyl 3,3-difluoro-2,2-dimethylpropanoate () can undergo aminolysis to yield the corresponding amide, a common route for introducing nitrogen-based functionalities .
- Bioisosteric Replacements: Replacing carboxylic acids (e.g., 3,3-difluoro-2,2-dimethylpropanoic acid) with amides can mitigate acidity-related toxicity while retaining target binding, as seen in dermatological treatments () .
Biological Activity
3,3-Difluoro-2,2-dimethylpropanamide is a fluorinated compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the chemical formula . The presence of two fluorine atoms on the carbon chain significantly alters the compound's physical and chemical properties, enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs. This modification is crucial for its applications in drug design as a bioisostere.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The fluorine atoms enhance the compound's binding affinity to enzymes and receptors, which may lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Receptor Activity : It can influence receptor signaling pathways, which may result in therapeutic effects in various disease models.
Drug Design
This compound has been investigated as a bioisostere in drug development. Its ability to mimic functional groups while providing enhanced stability makes it a valuable candidate for designing new pharmaceuticals. Research indicates that incorporating this compound into drug structures can improve metabolic stability and bioavailability.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar fluorinated compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential bioisostere for drug design | Enzyme inhibition and receptor modulation |
| 3,3-Trifluoro-2,2-dimethyl-1-propanol | Enhanced binding to receptors | Similar mechanisms as above |
| 3,3-Difluoro-2,2-dimethylpropanoic acid | Investigated for metabolic pathways | Inhibition of specific enzymes |
Case Studies and Research Findings
- Drug Development Studies : Research has shown that incorporating fluorinated groups like those in this compound into drug candidates can significantly enhance their pharmacokinetic properties. For example, studies indicated improved oral bioavailability and reduced clearance rates in animal models when fluorinated moieties were included in the drug structure .
- Anticancer Research : Compounds with similar fluorination patterns have demonstrated decreased viability in various cancer cell lines. For instance, a study found that certain fluorinated derivatives led to significant reductions in cell proliferation in melanoma and breast cancer models . While direct evidence for this compound's anticancer activity is still emerging, its potential as a structural component in anticancer agents is being actively investigated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
